Compound Description: HTL22562 (chemical structure not provided in abstract) is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. It exhibits favorable pharmacological properties such as metabolic stability, high solubility, and suitability for various administration routes. []
Relevance: While the chemical structure of HTL22562 is not disclosed in the abstract, its description as a "CGRP receptor antagonist" suggests the presence of a heterocyclic ring system, potentially similar to the pyridine and piperidine rings found in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea. Further structural details would be required to determine the extent of their similarity. [] https://www.semanticscholar.org/paper/2a5c46dd567d743b184cd1bf8fb8652b9c28fb96
Compound Description: This compound, with its two enantiomeric forms (R and S), is recognized for its potent antimalarial activity, likely attributed to its ability to inhibit prolyl-tRNA synthetase. It is suggested that this inhibition stems from the compound's interaction with the ATP binding site of the enzyme. []
Relevance: Both this compound and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea share a common structural feature: the presence of a pyridine ring. This shared element suggests potential similarities in their binding affinities or interactions with biological targets, despite their distinct overall structures. [] https://www.semanticscholar.org/paper/75df7fd3fbdc04711d80d3f367f6bf257b809184
Compound Description: This compound serves as a structural basis for the development of new cholinesterase and monoamine oxidase dual inhibitors. []
Relevance: ASS234, containing a piperidine ring, is structurally similar to 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea. This shared structural motif may indicate overlapping pharmacological profiles or interactions with similar biological targets. [] https://www.semanticscholar.org/paper/8615f2b8137027ccce751cd2fab1e06da15c0f54
4. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) * Compound Description: Derived from ASS234 and based on QSAR predictions, MBA236 has been identified as a potent cholinesterase and monoamine oxidase dual inhibitor. []* Relevance: MBA236 shares a close structural resemblance with 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea due to the presence of a piperidine ring system in both compounds. This similarity suggests potential for comparable pharmacological activity profiles, specifically in the context of cholinesterase and monoamine oxidase inhibition. [] https://www.semanticscholar.org/paper/8615f2b8137027ccce751cd2fab1e06da15c0f54
5. 1-(1-pyridin-2-yl methyl -piperidin -4 -yl ) -1H -indole* Compound Description: This compound is a key intermediate in the synthesis of LY317615, a potent protein kinase C inhibitor. []* Relevance: This compound shares significant structural similarity with 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, particularly the presence of both pyridine and piperidine rings connected by a methylene linker. This strong structural resemblance may indicate comparable binding affinities or interactions with relevant biological targets, even if their ultimate pharmacological activities differ. [] https://www.semanticscholar.org/paper/6add62ca1c6868a8e454946b8a34c29485777fd8
Compound Description: This compound features a piperidine ring in a chair conformation. Crystallographically, it forms dimers through hydrogen bonding and chains through a combination of hydrogen bonding and C—H⋯π interactions. []
Relevance: The compound's inclusion of a piperidine ring, a structural feature also found in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, highlights a potential for shared structural characteristics despite differences in their overall composition. This similarity could imply analogous interactions with biological targets or comparable physicochemical attributes. [] https://www.semanticscholar.org/paper/be98ba838edd020bebafd65ba08caa00b23369e1
Compound Description: This series of compounds, containing a pyridine ring and a triazole ring, exhibits optical activity. Notably, the compound 1-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)-2-phenylethan-1-ol shows a specific rotation of +43° [deg∙g/cm3∙dm]. []
Relevance: The presence of a pyridine ring, a key structural feature in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, in these S-derivatives suggests a potential for shared binding sites or interactions with biological targets. This structural similarity could indicate overlapping pharmacological effects or mechanisms of action. [] https://www.semanticscholar.org/paper/9410159cf573900073ae6aa7f35873fb55a06889
8. 1-(4-fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)ethan-1-ol * Compound Description: This specific S-derivative, containing a pyridine ring and a triazole ring, demonstrates levorotatory properties with a specific rotation of [α]D20 = -43° [deg∙g/cm3∙dm]. This characteristic makes it a potential candidate for further preclinical research. [] * Relevance: The inclusion of a pyridine ring in this S-derivative's structure, a feature shared with 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, suggests potential similarities in their interactions with biological targets or metabolic pathways. This structural commonality could lead to comparable pharmacological properties or therapeutic applications. [] https://www.semanticscholar.org/paper/9410159cf573900073ae6aa7f35873fb55a06889
Compound Description: GLPG2938 is a selective S1P2 receptor antagonist exhibiting favorable pharmacological properties such as high potency in an IL8 release assay, suitable pharmacokinetics, and efficacy in a bleomycin-induced pulmonary fibrosis model. []
Relevance: GLPG2938 and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea both belong to the urea class of compounds. While their structures differ in other aspects, this shared urea functionality suggests potential similarities in their binding modes with biological targets or in their metabolic pathways. [] https://www.semanticscholar.org/paper/0a0ac8a83c6ea2d8851ee3f633abbf72964b8804
Compound Description: TPPU, a soluble epoxide hydrolase (sEH) inhibitor, effectively reduces L-NAME-induced hypertension in rats. Its antihypertensive effects are likely due to the suppression of ACE gene and protein expression, leading to decreased Ang II levels. []
Relevance: Both TPPU and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea belong to the urea class of compounds and feature a piperidine ring in their structures. This structural similarity could imply similar binding interactions with biological targets, although their pharmacological targets and effects may differ. [] https://www.semanticscholar.org/paper/12f275703c533c58649005ec703ed7076ccc49bd
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits good plasma exposure and sufficient blood-brain barrier penetration in rats for pharmacological evaluation. []
Relevance: While structurally distinct from 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, this compound's function as a GlyT1 inhibitor suggests a potential point of connection. Investigating whether 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea also interacts with GlyT1, even with differing affinities, could provide valuable insights into its broader biological activity. [] https://www.semanticscholar.org/paper/0c0ad513b9a29d79e17847458135d5d9005f0c4d
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2. It displays substantial antitumor activity in a Karpas-422 xenograft model, leading to its advancement to Phase I clinical trials. []
Relevance: CPI-1205 and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea both incorporate a piperidine ring within their structures. Although their overall structures and biological targets differ, this shared feature suggests a possible commonality in their binding properties or metabolic profiles. [] https://www.semanticscholar.org/paper/b2c65e9df0f2e61fd82c19f443b78166f8da2687
Compound Description: This compound acts as a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. Its pharmacological profile includes favorable metabolic stability, good oral bioavailability, and the ability to reduce both IL-17 levels and skin inflammation in preclinical in vivo models. []
Relevance: The presence of a piperidine ring in both this RORC2 inverse agonist and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea suggests a possible shared structural motif, even though their overall structures and targets differ. This similarity could indicate commonalities in their binding mechanisms or interactions with biological systems, prompting further investigation. [] https://www.semanticscholar.org/paper/3240adb4d516b75d8ebc5030bc7b61f89765cfdf
Compound Description: These ligands, incorporating both pyridine and triazole rings, contribute to the formation of novel MII (Mn, Fe, Co, Ni) coordination assemblies. The structural diversity of these assemblies, ranging from 1D coordination polymers to mononuclear complexes, is influenced by the specific coordination modes exhibited by L1 and L2. []
Relevance: The incorporation of a pyridine ring, a crucial structural component in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, within the L1 and L2 ligands underscores their shared chemical features. This commonality could point towards similar binding affinities or interactions with specific biological targets, despite their involvement in distinct coordination complexes. [] https://www.semanticscholar.org/paper/67304f146f24bda2b2f7119c84e4f57552bf070a
Compound Description: Designed using central nervous system multiparameter optimization (CNS MPO) guidelines, this compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. Its improved CNS MPO score and distinct physicochemical properties differentiate it from its predecessor, TP0439150. []
Relevance: While structurally different from 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, its identification as a GlyT1 inhibitor suggests a potential area of overlap. Investigating if 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea interacts with GlyT1, even with differing affinities, could offer insights into its broader biological activity. [] https://www.semanticscholar.org/paper/1b291b32029c8f9bac65dfad56c1e92703c67dc8
16. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea* Compound Description: This compound is characterized by an intramolecular N—H⋯N hydrogen bond that stabilizes its molecular conformation. Its crystal structure reveals the formation of inversion dimers linked by N—H⋯O hydrogen bonds, further connected by π–π interactions between imidazole rings. []* Relevance: This compound and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea share the urea functional group. While their structures differ in other aspects, this commonality suggests a potential for similar chemical reactivity or interactions with certain biological targets. [] https://www.semanticscholar.org/paper/3e382f96346da824f27f2487b8f720263caf09c5
17. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)* Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor that preferentially binds to the activated kinase conformation. This selectivity for the activated state makes it distinct from other c-Met inhibitors. []* Relevance: Both MK-8033 and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea contain a pyridine ring. While they differ in their overall structures and target different kinases, this shared feature suggests a potential for similar binding interactions or pharmacological properties. [] https://www.semanticscholar.org/paper/ceb62c95b3e56798090b6e7e3b3d9e507722e85a
18. 1-(4-methyl-piperazin-1-yl)isoquinolines with different heteroaromatic substituents in С-3 position* Compound Description: This series of compounds was studied for anticancer activity. Derivatives with 2-phenylthiazol-4-yl, quinoxaline-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents showed the highest activity. []* Relevance: While the core structure differs, the exploration of various heteroaromatic substituents in this series aligns with the presence of a pyridine ring in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea. This suggests that modifications with heteroaromatic rings could be a strategy for modulating the activity of the target compound. [] https://www.semanticscholar.org/paper/5d2a3f0cdfcc2eac071f925fd9aba09651804d00
Compound Description: This compound acts as a dual inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), showing promise for treating cancers, especially non-small cell lung cancer (NSCLC), including brain metastases. []
Relevance: Both this compound and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea incorporate a piperidine ring in their structures. This shared feature highlights the significance of the piperidine motif in drug design, potentially contributing to similar pharmacological properties or binding affinities, even if their target pathways differ. [] https://www.semanticscholar.org/paper/126d8fe12014d8390c17e8de7fef12998d24b9a4
20. Substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives* Compound Description: This series of compounds, bearing amide, urea, or imidazolidinone moieties, was investigated for their activity as α2-adrenoceptor antagonists. Several compounds exhibited potent antagonism with good selectivity over α1-adrenergic and D2-dopamine receptors. []* Relevance: The presence of a piperidine ring, a structural element also found in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, in these derivatives suggests a possible shared structural motif that could contribute to similar pharmacological properties, particularly in interacting with adrenergic receptors. [] https://www.semanticscholar.org/paper/ccb4a4c0467e14df8bbbd8b64ab14c02ab6f2cc4
Compound Description: FMS586 acts as a novel, selective, and orally active antagonist for the neuropeptide Y Y5 receptor. This compound effectively inhibits NPY and Y5-selective agonist peptide-induced feeding responses in rats, suggesting a potential role in regulating food intake. []
Relevance: FMS586 and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea share a common structural element: the presence of a pyridine ring. This shared feature, despite differences in their overall structures and target receptors, suggests a potential for similar binding interactions or pharmacological profiles. [] https://www.semanticscholar.org/paper/6b982db99179b4e3510538b9e1c5cc5cbfb73ac7
22. 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H -[1,2,4] triazolo[4,3-a]azepine-3-yl-methyl)- urea derivatives * Compound Description: These derivatives, incorporating a urea moiety and a triazoloazepine ring system, exhibit anticonvulsant and anxiolytic activity. Notably, 1-(41-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-3-(p-tolyl)-urea (5d) shows promising anxiolytic effects with reduced sedative properties compared to diazepam. []* Relevance: The inclusion of a urea moiety in these derivatives, a functional group also present in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, suggests potential similarities in their binding interactions or metabolic pathways. While their structures differ significantly, exploring whether 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea exhibits any anxiolytic or anticonvulsant properties could be of interest. [] https://www.semanticscholar.org/paper/204c12f1c9c44fc1595c632d2b56a2706a7f7b19
Compound Description: GDC-0994 is a potent and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer. []
Relevance: GDC-0994 and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea both contain a pyridine ring, highlighting the importance of this heterocycle in medicinal chemistry. Though they differ in structure and target different kinases, the presence of pyridine suggests potential commonalities in their binding properties or pharmacological profiles. [] https://www.semanticscholar.org/paper/6bf51cdfaa592a6dd1491ff8ee3ecaaaff60d71b
Compound Description: This compound is a potent oxytocin antagonist with improved pharmacokinetic properties, including excellent oral bioavailability, compared to its predecessor L-371,257. []
Relevance: The presence of a piperidine ring in both L-372,662 and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea underscores the significance of this structural motif in drug design. Though their structures differ, the shared piperidine ring might contribute to similar pharmacological properties or binding affinities, even if their target receptors differ. [] https://www.semanticscholar.org/paper/d6907b8de335f09529e0028084459d6fbfb8585d
25. N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides* Compound Description: This class of compounds exhibits potent antiallergic activity. Particularly, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (45) demonstrates significantly higher potency compared to astemizole in inhibiting ovalbumin-induced histamine release from guinea pig mast cells. []* Relevance: The incorporation of a pyridine ring, a key structural feature also present in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, in these amides suggests a potential for shared binding sites or interactions with biological targets related to allergic responses. [] https://www.semanticscholar.org/paper/fce1faaa7b5b565c72bc2d41c59fe9b523f61f5f
26. N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (45)* Compound Description: Compound 45 demonstrates potent antiallergic activity. It exhibits significantly higher potency than astemizole in inhibiting ovalbumin-induced histamine release from guinea pig mast cells (IC50 = 0.016 microM), and its efficacy in inhibiting late-phase eosinophilia and microvascular permeability is confirmed in various in vivo models. []* Relevance: Compound 45 and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea share a striking structural similarity with the presence of both a 4-fluorobenzyl and a pyridin-4-yl group. This structural resemblance, despite differences in the core scaffolds, suggests the possibility of overlapping pharmacological profiles, particularly in the context of anti-allergic activity. [] https://www.semanticscholar.org/paper/fce1faaa7b5b565c72bc2d41c59fe9b523f61f5f
27. 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide (III a-j)* Compound Description: This series of pyrimidine derivatives was synthesized using the Biginelli reaction and characterized using various spectroscopic techniques. While the specific biological activities were not detailed, pyrimidine derivatives are known for their diverse applications in medicinal chemistry. []* Relevance: The inclusion of a pyridine ring in these pyrimidine derivatives, a key structural feature also present in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, suggests a potential for shared chemical properties or interactions with biological systems. Further investigation into the specific biological activities of these derivatives might reveal potential overlaps or similarities with 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea. [] https://www.semanticscholar.org/paper/fb98f8e91eb962b5ad66d77be0991ade4f4ca927
Compound Description: Identified through structure-based drug design, PF-2545920 represents a novel class of phosphodiesterase 10A (PDE10A) inhibitors. This compound exhibits potent inhibition of PDE10A and holds promise as a potential therapeutic agent for schizophrenia. []
Relevance: PF-2545920 and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea both incorporate a pyridine ring, a common pharmacophore in medicinal chemistry. While they target different enzymes and have distinct structures, the presence of pyridine suggests potential similarities in their binding affinities or overall pharmacological properties. [] https://www.semanticscholar.org/paper/71e806f76362b1c2151d9be8dbcbcf037f4787ff
Compound Description: Derived from the indibulin and combretastatin scaffolds, this compound exhibits promising cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with minimal toxicity towards normal NIH-3T3 cells. [, ]
Relevance: The presence of a pyridine ring in this compound, a key structural element also found in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, suggests potential for shared binding sites or interactions with biological targets. While their structures and specific targets may differ, exploring if 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea exhibits any cytotoxic effects could be of interest. [, ] https://www.semanticscholar.org/paper/1157486879aac4e175da798d3cb4c83e3ccba5b6, https://www.semanticscholar.org/paper/6d123b5f0a797a5c3035e50474cc76d06871f8b0
30. 2-(5-chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substitutedphenylthiazolidin-4-ones* Compound Description: This series of compounds, incorporating a pyrazolidine ring and a thiazolidinone ring, was synthesized and evaluated for antimicrobial activity. Among the synthesized derivatives, compound 4c displayed significant biological activity. []* Relevance: Though structurally distinct, the exploration of various substituents on the phenylthiazolidinone moiety in this series aligns with the presence of a substituted phenyl ring in 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea. This suggests that modifications on the phenyl ring could be a strategy for fine-tuning the activity of the target compound. [] https://www.semanticscholar.org/paper/d1202750daf4d2db90d0a9ab07136e3e46141dae
31. 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693) * Compound Description: GSK690693 is a potent, ATP-competitive inhibitor of AKT kinase, demonstrating activity against all three AKT isoforms (AKT1, AKT2, and AKT3). Its mechanism of action and in vivo efficacy have been confirmed in preclinical models, highlighting its potential as an anticancer agent. []* Relevance: Both GSK690693 and 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea incorporate a piperidine ring in their structures, a common motif in medicinal chemistry. While their overall structures and target pathways differ, this shared feature suggests they might share similarities in their binding affinities or pharmacological properties. [] https://www.semanticscholar.org/paper/d27c8a62bde53f5752f946d96410f55a15da7fe1
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.